7-methoxy-1H-indole-2-carbaldehyde

Overview

Description

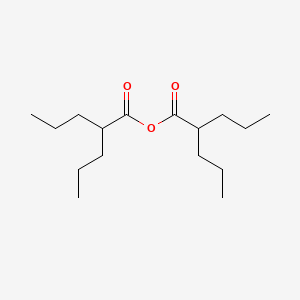

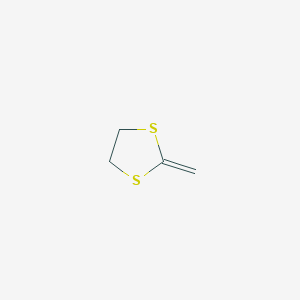

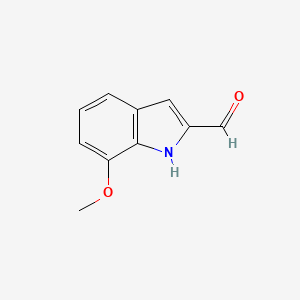

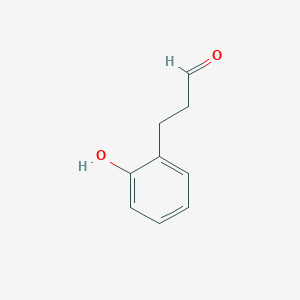

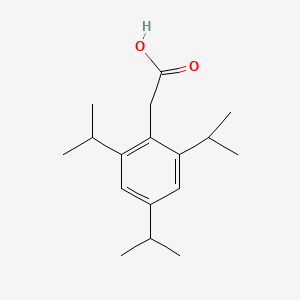

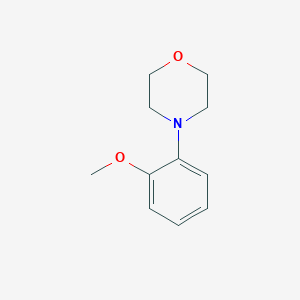

7-Methoxy-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 7-methoxy-1H-indole-2-carbaldehyde consists of a benzopyrrole nucleus, which is aromatic in nature due to the presence of 10 π-electrons . The structure also includes a methoxy group and a carbaldehyde group .Scientific Research Applications

Nucleophilic Substitution Reactions

7-Methoxy-1H-indole-2-carbaldehyde, due to its structural similarity to related indole derivatives, may participate in nucleophilic substitution reactions. This process is a cornerstone in synthetic chemistry, allowing for the creation of a diverse array of indole-based compounds. For example, 1-methoxyindole derivatives have been shown to react regioselectively with various nucleophiles, providing a pathway to 2-substituted indole derivatives. Such reactions underscore the utility of methoxyindole carbaldehydes in synthesizing natural products and novel molecules with potential biological activities (Yamada et al., 2012).

Synthesis of Indoloquinones and Furanoindoles

Indole carbaldehydes, including those substituted with methoxy groups, serve as precursors in the synthesis of complex heterocyclic structures. For instance, Dakin oxidation of dimethoxyindole carbaldehydes has facilitated the production of indoloquinones, a class of compounds with potential medicinal properties (Alamgir et al., 2008). Additionally, activated indoles, potentially including 7-methoxy-1H-indole-2-carbaldehyde, have been employed to synthesize furano[2,3-g]indoles, highlighting the adaptability of methoxy-substituted indole carbaldehydes in generating structurally diverse molecules (Pchalek et al., 2021).

Fluorescent and Colorimetric Chemosensors

A notable application of 7-methoxy-1H-indole-2-carbaldehyde and its derivatives is in the development of chemosensors. For example, a chromone Schiff-base derived from a structurally related compound has demonstrated selective and sensitive detection of aluminum ions (Al³⁺), showcasing the compound's potential in environmental monitoring and biomedical diagnostics (Fan et al., 2014).

Metabolite Analysis in Plant Pathology

In the context of plant pathology, derivatives similar to 7-methoxy-1H-indole-2-carbaldehyde have been identified as metabolites in Arabidopsis thaliana. Such compounds play roles in the plant's defense mechanisms against pathogens, suggesting that methoxy-substituted indole carbaldehydes may have ecological and agricultural significance (Tan et al., 2004).

Future Directions

Indole derivatives, including 7-methoxy-1H-indole-2-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the treatment of various disorders in the human body and have attracted increasing attention in recent years . Future research could focus on the synthesis of a variety of indole derivatives and screening their pharmacological activities .

properties

IUPAC Name |

7-methoxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXQSRRPZKDXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445311 | |

| Record name | 7-methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-1H-indole-2-carbaldehyde | |

CAS RN |

30464-91-6 | |

| Record name | 7-methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)

![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)